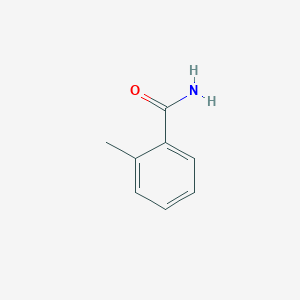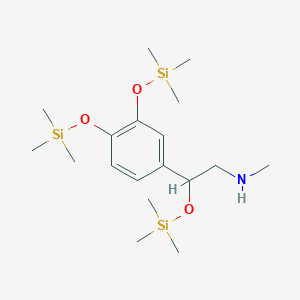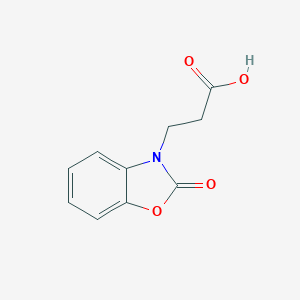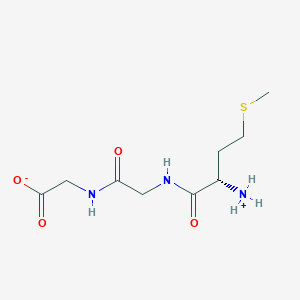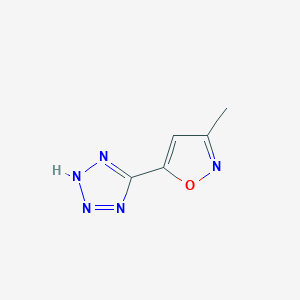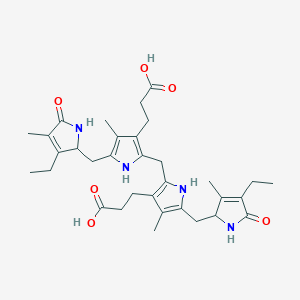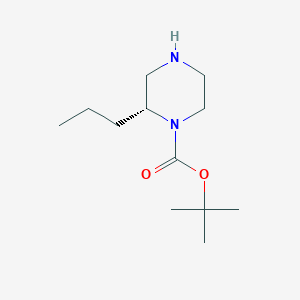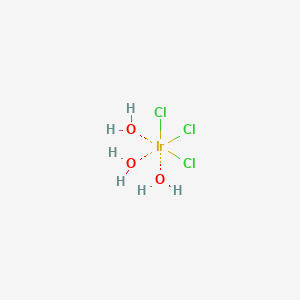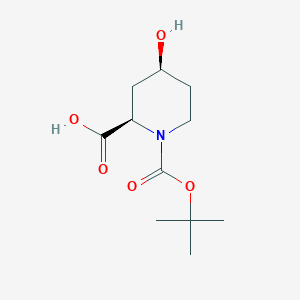
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves intricate methods designed to install specific functional groups while maintaining the desired stereochemistry. For instance, an improved synthesis method for a structurally similar compound utilized a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess through recrystallization steps (Liu et al., 2008). Another example includes the synthesis of perfluoro-tert-butyl hydroxyproline derivatives via a Mitsunobu reaction, emphasizing the strategic introduction of functional groups to enhance the molecule's utility in medicinal chemistry and NMR applications (Tressler & Zondlo, 2014).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been extensively studied, revealing insights into their conformational dynamics and intermolecular interactions. For instance, X-ray analysis of a derivative showed the Z-configuration of the cyclopropane ring and highlighted the role of hydrogen bonding in determining the molecule's conformation in the crystal state (Cetina et al., 2003).
Chemical Reactions and Properties
Chemical transformations of this compound and its analogs often leverage the reactive functional groups present, such as the tert-butoxycarbonyl group and hydroxypiperidine moiety. These functionalities are pivotal in facilitating various chemical reactions, including ring expansions, Grignard additions, and oxidation-reduction processes, to synthesize new chiral bicyclic 3-hydroxypiperidines with high diastereoselectivity (Wilken et al., 1997).
Scientific Research Applications
Biologically Active Compounds Synthesis
Natural carboxylic acids, derived from plants, exhibit significant biological activities such as antioxidant, antimicrobial, and cytotoxic activities. The structure-related activity of selected carboxylic acids suggests that the presence of hydroxyl groups and the carboxyl group contribute to their bioactivity. This implies that compounds like "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" could be explored for their potential in synthesizing biologically active molecules with specific functionalities (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition Insights
Carboxylic acids are known for their flexibility and usage as precursors for various industrial chemicals. Their role as microbial inhibitors is critical, especially in fermentative production processes involving engineered microbes. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH could help in engineering robust strains for industrial applications (Jarboe et al., 2013).
Drug Synthesis from Biomass-Derived Levulinic Acid
Levulinic acid, a key biomass-derived chemical, serves as a versatile building block in drug synthesis due to its carbonyl and carboxyl functional groups. Its application in synthesizing a variety of value-added chemicals and its potential in medicine highlight the importance of carboxylic acid derivatives in reducing drug synthesis costs and simplifying synthesis steps. This area offers a promising avenue for utilizing "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" in novel drug synthesis pathways (Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

